5-Methyl-2-(trifluoromethyl)phenylacetonitrile
Overview
Description
5-Methyl-2-(trifluoromethyl)phenylacetonitrile (5-MTPN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. 5-MTPN is a versatile, low-cost, and safe precursor for the synthesis of various organic and inorganic compounds. It is a white solid with a melting point of 77°C and a boiling point of 136°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Catalysis and Pharmaceutical Intermediates : The compound is used in the synthesis of mono-methylated products of phenyl acetonitrile, which are in demand for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. Notably, a study by Molleti and Yadav (2017) introduced a novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an important pharmaceutical intermediate (Molleti & Yadav, 2017).
Organic Synthesis : It also plays a role in the synthesis of various polyazaheterocyclic compounds, as described in research by Tennant (1967) and Sutherland & Tennant (1974), where it's used in the formation of complex ring systems in organic chemistry (Tennant, 1967), (Sutherland & Tennant, 1974).
Material Science : In the field of material science, Chen, Su, and Hsiao (2020) discussed the synthesis and characterization of fluorinated polyimides derived from similar compounds, highlighting the role of such compounds in developing materials with improved properties like optical transparency and moisture adsorption (Chen, Su, & Hsiao, 2020).
Analytical Chemistry : In analytical chemistry, Koóš and Mosher (1993) studied α-Amino-α-trifluoromethyl-phenylacetonitrile for the 19F NMR determination of enantiomeric purity of acids, demonstrating its utility in analytical methodologies (Koóš & Mosher, 1993).
properties
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)8(6-7)4-5-14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNXWTULYNSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)phenylacetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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